molecular formula C22H25N3OS B303930 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

Número de catálogo B303930
Peso molecular: 379.5 g/mol
Clave InChI: YIYRQLDTVZDTAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

Mecanismo De Acción

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of B-cells, which play a crucial role in the immune response. Inhibition of BTK by 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide leads to a reduction in B-cell activation and proliferation, as well as a decrease in the production of autoantibodies. This mechanism of action has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects
2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to be well-tolerated and to have a low toxicity profile. The compound has been shown to inhibit BTK activity in vivo, leading to a reduction in B-cell proliferation and autoantibody production. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to have anti-tumor activity in various animal models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has several advantages for use in lab experiments. The compound is readily available and has been synthesized in various laboratories around the world. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has a well-established mechanism of action, making it a useful tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has some limitations as well. The compound has a relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain applications. Additionally, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide. One area of interest is the development of combination therapies that include 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in other autoimmune diseases and cancers. Additionally, further studies are needed to determine the safety and efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in humans, and clinical trials are needed to evaluate the compound's potential as a therapeutic agent. Overall, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential therapeutic applications.

Métodos De Síntesis

The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide involves a multistep process that includes the preparation of 6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinoline, followed by the introduction of a thiol group at the 2-position of the quinoline ring and the subsequent acetylation of the amine group. The final product is obtained through a purification process using column chromatography. The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been reported in several scientific publications, and the compound has been synthesized in various laboratories around the world.

Aplicaciones Científicas De Investigación

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown promising results in preclinical studies for the treatment of autoimmune diseases and cancers. In vitro studies have demonstrated that 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibits BTK activity, leading to a reduction in B-cell receptor signaling and subsequent B-cell proliferation. This mechanism of action has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and reducing the production of autoantibodies.

Propiedades

Nombre del producto

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

Fórmula molecular

C22H25N3OS

Peso molecular

379.5 g/mol

Nombre IUPAC

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-9-10-19-15(12-17)11-16(13-23)21(25-19)27-14-20(26)24-18-7-5-4-6-8-18/h4-8,11,17H,9-10,12,14H2,1-3H3,(H,24,26)

Clave InChI

YIYRQLDTVZDTAA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N

SMILES canónico

CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.